Bromodichloromethane (CAS: 75-27-4) is a mixed-halogenated trihalomethane (THM) utilized primarily as a highly specific synthetic reagent and a critical analytical standard in environmental monitoring. Characterized by its orthogonal carbon-halogen bond strengths—specifically a weaker C-Br bond paired with two more stable C-Cl bonds—the compound offers distinct reactivity profiles for selective radical and carbene-mediated transformations [1]. In procurement contexts, it is highly sought after by analytical laboratories for calibrating disinfection by-product (DBP) assays under strict regulatory frameworks [2], and by synthetic chemists requiring a mild, stoichiometric dichloromethylating agent that avoids the harsh activation conditions associated with symmetric halomethanes.
Attempting to substitute bromodichloromethane with symmetric analogs like chloroform (CHCl3) or dichloromethane (CH2Cl2) fundamentally compromises both analytical and synthetic workflows. In organic synthesis, the homogenous bond dissociation energies of chloroform and dichloromethane prevent selective mono-radical generation under mild conditions. Bromodichloromethane’s weaker C-Br bond allows for the preferential generation of the dichloromethyl radical at lower temperatures, whereas chloroform typically yields the trichloromethyl radical and dichloromethane requires aggressive peroxide initiators that degrade sensitive functional groups [1]. In environmental analysis, regulatory mandates require the precise quantification of individual THM species; substituting a generic THM mixture or relying solely on chloroform fails to provide the species-specific retention times and response factors necessary for legal compliance [2].
In copper-catalyzed difunctionalization of alkenes, bromodichloromethane acts as a highly efficient stoichiometric dichloromethylating reagent due to the preferential homolytic cleavage of its C-Br bond. Compared to dichloromethane (CH2Cl2), which requires harsh dicumyl peroxide initiators at elevated temperatures to activate the sp3 C-H bond, or chloroform (CHCl3), which tends to generate trichloromethyl radicals, BrCHCl2 smoothly generates the target dichloromethyl radical under mild catalytic conditions (e.g., 10 mol% Cu(OAc)2 at 50 °C). This orthogonal reactivity enables the synthesis of diverse dichloromethylated molecules with excellent functional-group tolerance that symmetric halomethanes cannot achieve [1].
| Evidence Dimension | Activation conditions for dichloromethyl radical generation |
| Target Compound Data | Mild catalytic cleavage at 50 °C (via Cu-catalysis targeting the weaker C-Br bond) |
| Comparator Or Baseline | Dichloromethane (CH2Cl2) |
| Quantified Difference | Avoids the harsh peroxide initiators and >100 °C temperatures required for CH2Cl2 activation |
| Conditions | Copper-catalyzed dichloromethylazidation of alkenes in CH3CN |
Enables synthetic chemists to install the valuable dichloromethyl group onto complex, sensitive substrates without the degradation associated with traditional halomethane activation.
Bromodichloromethane is a mandatory, non-substitutable calibration standard for quantifying drinking water disinfection by-products. In standard headspace gas chromatography with micro-electron capture detection (GC-ECD) or purge-and-trap GC/MS, BDCM exhibits a distinct boiling point (90 °C) and retention profile compared to chloroform (61.2 °C) and chlorodibromomethane (119 °C). Accurate quantification of Total Trihalomethanes (TTHMs) to meet the U.S. EPA maximum contaminant level of 80 µg/L strictly requires high-purity BDCM to establish its specific response factor and resolve its peak from co-eluting matrix interferences [1].
| Evidence Dimension | Chromatographic retention and boiling point resolution |
| Target Compound Data | Boiling point of 90 °C; distinct mid-elution peak |
| Comparator Or Baseline | Chloroform (CHCl3) |
| Quantified Difference | +28.8 °C boiling point difference ensures baseline resolution from chloroform |
| Conditions | Purge-and-trap or headspace GC analysis of municipal water samples |
Procurement of neat or certified BDCM standards is an absolute regulatory requirement for environmental labs to legally validate drinking water safety.
In toxicological modeling of water contaminants, bromodichloromethane demonstrates a significantly different pharmacokinetic and toxicity profile compared to chloroform. Following aqueous gavage in F-344 rats, equimolar doses (2.0 to 3.0 mmol/kg) of BDCM caused significantly greater elevations in serum hepatotoxicity markers at 48 hours than chloroform. Furthermore, BDCM exhibited higher nephrotoxicity at lower doses, driven by its preferential metabolism by cytochrome P450 isoforms (like CYP2E1) into reactive intermediates and more extensive partitioning into kidney tissues [1].
| Evidence Dimension | Acute serum hepatotoxicity markers at 48 hours |
| Target Compound Data | Significantly elevated persistent liver and kidney damage markers at 2.0-3.0 mmol/kg |
| Comparator Or Baseline | Chloroform (CHCl3) at equimolar doses |
| Quantified Difference | BDCM induces more persistent and severe delayed hepatotoxicity and higher low-dose nephrotoxicity than CHCl3 |
| Conditions | Aqueous gavage in male F-344 rats evaluated at 24 and 48 hours |
Toxicology researchers must procure specific brominated THMs rather than relying on chloroform baselines to accurately assess the public health risks of chlorinated drinking water.
Due to its ability to selectively generate dichloromethyl radicals under mild copper-catalyzed conditions, bromodichloromethane is the reagent of choice for synthesizing dichloromethyl-azaheterocycles and other difunctionalized alkenes. This application is critical in pharmaceutical development, where the -CHCl2 group serves as a valuable bioisostere and synthetic intermediate, and where avoiding the harsh peroxide conditions required for dichloromethane activation preserves sensitive molecular architectures [1].
Bromodichloromethane is an indispensable analytical standard for environmental testing laboratories executing EPA Methods 501.1, 502.2, and 524.2. Procured as a high-purity neat liquid or in certified multi-component mixtures, it allows analysts to accurately calibrate GC-ECD and GC-MS instruments, ensuring baseline resolution from chloroform and bromoform to legally certify that municipal water supplies remain below the 80 µg/L Total Trihalomethane (TTHM) threshold [2].
In academic and public health research, bromodichloromethane is utilized to model the specific metabolic pathways and toxicological impacts of brominated DBPs. Because it exhibits distinct CYP450-mediated metabolism and greater low-dose nephrotoxicity compared to chloroform, researchers must use exact BDCM standards to study the differential health impacts of water chlorination across varying source water bromide concentrations [3].
Irritant;Health Hazard